molecular formula C18H17NO4S B5622666 ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-5-ethyl-3-thiophenecarboxylate

ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-5-ethyl-3-thiophenecarboxylate

Cat. No. B5622666
M. Wt: 343.4 g/mol
InChI Key: QLBJXSIZJNOABB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the cyclization of thioamide with chloroacetoacetate, producing yields above 60% for similar structures, as demonstrated in the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate. This method reflects the potential pathway for synthesizing ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-5-ethyl-3-thiophenecarboxylate, showcasing the efficiency and versatility of cyclization reactions in creating complex organic molecules (Tang Li-jua, 2015).

Molecular Structure Analysis

Molecular structure determination is pivotal, often achieved through X-ray diffraction and spectroscopic methods, including IR, ~1H NMR, and MS spectra. These techniques have been used to establish the structures of various complex organic compounds, offering insights into the arrangement of atoms and the spatial orientation of functional groups. Such detailed structural analysis is crucial for understanding the chemical behavior and reactivity of the compound (S. Madan Kumar et al., 2020).

Chemical Reactions and Properties

The reactivity of ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-5-ethyl-3-thiophenecarboxylate can be inferred from studies on similar compounds, which undergo decyclization when reacted with secondary amines, leading to the formation of various derivatives depending on the reactants used. This illustrates the compound's potential for functionalization and the creation of diverse molecular architectures (Anastasia Vasileva et al., 2018).

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are determined by its molecular structure. Studies on related compounds, such as ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate, reveal the importance of intermolecular interactions, such as hydrogen bonding and π-π stacking, in influencing these properties. The analysis of crystal packing and energy frameworks provides insights into the stability and solubility characteristics of the compound (S. Madan Kumar et al., 2020).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are key to understanding a compound's behavior in chemical reactions and potential applications. The study of related compounds demonstrates how functional group modifications can significantly alter these properties, providing a basis for predicting the behavior of ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-5-ethyl-3-thiophenecarboxylate in synthetic and application contexts (P. Pazdera et al., 1997).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

properties

IUPAC Name

ethyl 2-(1-benzofuran-2-carbonylamino)-5-ethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-3-12-10-13(18(21)22-4-2)17(24-12)19-16(20)15-9-11-7-5-6-8-14(11)23-15/h5-10H,3-4H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBJXSIZJNOABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC3=CC=CC=C3O2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-5-ethyl-3-thiophenecarboxylate

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